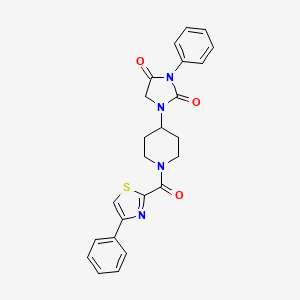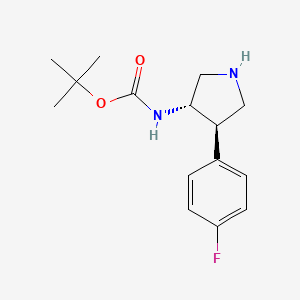![molecular formula C15H10Cl2N2OS B2447394 7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422526-69-0](/img/structure/B2447394.png)
7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one” is a complex organic molecule. It contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is a heterocycle containing two nitrogen atoms . The molecule also contains chloro and sulfanylidene functional groups.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The quinazolinone core is a bicyclic structure, and the presence of the sulfanylidene group suggests the presence of a sulfur atom double-bonded to a carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The chloro groups might be susceptible to nucleophilic substitution reactions, while the carbonyl group in the quinazolinone core might undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carbonyl group and the potentially ionizable sulfanylidene group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Antituberculosis and Cytotoxicity Studies
Compounds structurally related to "7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one" have been synthesized and evaluated for their antituberculosis activity and cytotoxicity. For example, a series of 3-heteroarylthioquinoline derivatives were synthesized and screened against Mycobacterium tuberculosis. Among them, certain compounds exhibited significant activity with minimal inhibitory concentrations (MIC) in the low micromolar range, demonstrating potential as antituberculosis agents. These compounds also displayed no toxic effects against mouse fibroblast cell lines at high concentrations, indicating low cytotoxicity and potential safety for further exploration as therapeutic agents (Selvam et al., 2011).
Antimicrobial Agents
New quinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The synthesis involves a series of chemical reactions leading to compounds with potential antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing promising results that highlight their potential as antimicrobial agents. This research area is critical for developing new treatments against resistant microbial strains, thus contributing significantly to the field of infectious diseases (Desai et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2OS/c16-10-5-6-11-13(7-10)18-15(21)19(14(11)20)8-9-3-1-2-4-12(9)17/h1-4,10-11,13H,5-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFOCXDOBQVTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Cl)NC(=S)N(C2=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

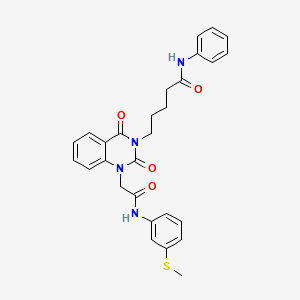
![5-(3-chloro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2447312.png)


![4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2447320.png)
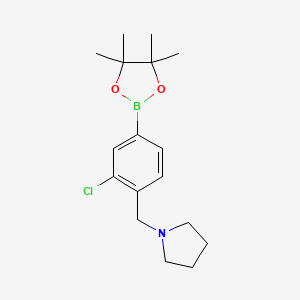
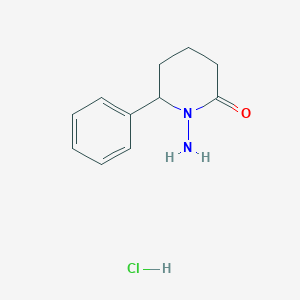
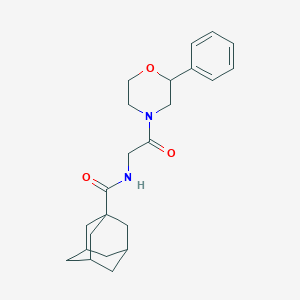

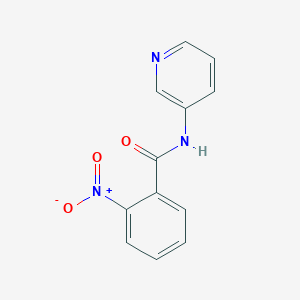
![4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2447329.png)
